molecular formula C18H20FN7O2 B2593525 ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate CAS No. 1286719-00-3

ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate

Cat. No.: B2593525
CAS No.: 1286719-00-3
M. Wt: 385.403
InChI Key: XJJUBFOIFBWZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a triazolo-pyrimidine derivative characterized by a fused triazole-pyrimidine core, a 4-fluorophenylamino substituent at position 7, and a piperidine-3-carboxylate group at position 3. The fluorine atom in the 4-fluorophenyl group may enhance metabolic stability and binding affinity through electronic effects, while the piperidine moiety could influence solubility and conformational flexibility .

Properties

IUPAC Name

ethyl 1-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O2/c1-2-28-17(27)11-4-3-9-26(10-11)18-21-15(14-16(22-18)24-25-23-14)20-13-7-5-12(19)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUBFOIFBWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the triazolopyrimidine core.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

  • Anticancer Activity : Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally related to ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases implicated in cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound's derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain triazolo-pyrimidine derivatives possess antibacterial and antifungal activities against a range of pathogens. This makes them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some research highlights the anti-inflammatory effects of similar compounds in the triazole family. These compounds can inhibit inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of appropriate azoles with piperidine derivatives to form the triazole structure.
  • Substitution Reactions : Introducing the 4-fluorophenyl group is crucial for enhancing the biological activity of the compound.
  • Carboxylation : The final step involves carboxylation to yield the desired ester form .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • A study published in Pharmaceutical Chemistry demonstrated that derivatives of triazolo-pyrimidines exhibited IC50 values in the low micromolar range against various cancer cell lines, showcasing their potential as anticancer agents .
  • Another investigation focused on the antibacterial properties of similar compounds found that they were effective against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
AnticancerSignificant cytotoxic effects against MCF-7 and other cancer cell lines ,
AntimicrobialEffective against multiple bacterial strains ,
Anti-inflammatoryInhibition of cytokine production ,

Mechanism of Action

The mechanism of action of ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural homology with ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (), differing in:

  • Triazolo-pyrimidine isomerism: The target has a [1,2,3]triazolo[4,5-d]pyrimidine core, while the analog in is a [1,2,4]triazolo[1,5-a]pyrimidine.
  • Substituents: The target’s 4-fluorophenylamino group replaces the 4-phenyl group in the analog. Fluorination likely improves lipophilicity and resistance to oxidative metabolism compared to the non-fluorinated counterpart.
  • Piperidine substitution: The ethyl carboxylate group in the target’s piperidine ring may enhance aqueous solubility relative to amino-carboxylate derivatives .

Broader Context: Heterocyclic Agrochemicals

lists agrochemicals like fipronil and pyrazon, which utilize pyrazole or pyridazinone cores. While structurally distinct from triazolo-pyrimidines, these examples underscore the importance of heterocyclic diversity in pesticidal activity. The target compound’s triazolo-pyrimidine scaffold may offer unique advantages, such as improved stability or novel modes of action, compared to pyrazole-based systems .

Research Implications and Limitations

  • Synthetic Advancements : Adopting ’s methodologies could streamline the target compound’s production while adhering to green chemistry standards .
  • Bioactivity Gaps : Direct comparative data on the target’s pesticidal or pharmacological efficacy are absent in the provided evidence. Further studies are needed to evaluate its performance against analogs.
  • Structural Optimization : Fluorine incorporation and piperidine functionalization present opportunities for tuning physicochemical properties and target engagement.

Biological Activity

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. For example, compounds with similar scaffolds have shown inhibition of key proteins involved in cancer cell proliferation. In particular, studies have demonstrated that triazolo[4,5-d]pyrimidine derivatives can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. The inhibition of Plk1 has been linked to reduced tumor growth in various cancer models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole-containing compounds have been documented to possess antibacterial and antifungal activities. For instance, derivatives have shown efficacy against multi-drug resistant strains of bacteria, making them candidates for further development in treating infections .

The proposed mechanism involves the interaction with specific biological targets such as kinases and enzymes involved in cellular signaling pathways. The fluorophenyl group enhances binding affinity to these targets, potentially improving the compound's pharmacokinetic properties.

Case Studies

Case Study 1: Inhibition of Plk1

A study exploring the inhibitory effects of triazolopyrimidine derivatives on Plk1 revealed that certain modifications increased potency significantly. For example, compounds with an IC50 value as low as 2.92 μM were identified, indicating strong inhibitory effects against Plk1 activity .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial activity, derivatives including this compound were tested against various bacterial strains. Results showed promising activity against resistant strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Research Findings Summary Table

Activity Target IC50/MIC Reference
AnticancerPlk12.92 μM
AntimicrobialVarious Bacteria0.5 - 8 µg/mL

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing this compound, and how do solvent systems impact yield?

  • Methodological Answer : A green synthesis approach using 4,4’-trimethylenedipiperidine as a dual-function additive (Lewis base and hydrogen-bonding mediator) in water/ethanol (1:1 v/v) at reflux achieves high yields (>80%) . This additive reduces toxicity and simplifies purification by eliminating volatile solvents. Alternative protocols using liquefied additive at 65°C also demonstrate comparable efficiency. Solvent polarity directly affects reaction kinetics: aqueous ethanol enhances solubility of intermediates, while neat additive conditions minimize side reactions.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of LC-MS for molecular weight verification and ¹H/¹³C NMR to resolve the triazolo-pyrimidine core and piperidine substituents. For example, diagnostic peaks for the 4-fluorophenyl group appear at ~7.2–7.4 ppm (¹H NMR), while the piperidine carbons are identifiable at 45–55 ppm (¹³C NMR) . X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for analogous triazolo-pyrimidine derivatives .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound’s solubility is influenced by the polar triazolo-pyrimidine core and hydrophobic piperidine-fluorophenyl substituents. Test graded mixtures of DMSO (for initial dissolution) with water or ethanol. For biological assays, PBS (pH 7.4) with ≤5% DMSO is recommended. Evidence from similar structures suggests logP values ~2.5–3.0, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while maintaining green chemistry principles?

  • Methodological Answer : Apply Design of Experiments (DoE) to assess variables like temperature, additive concentration, and solvent ratios. For instance, a central composite design could optimize the additive’s recyclability (up to 5 cycles without yield loss) . Flow chemistry systems, validated for diazo compounds , may enhance reproducibility by controlling residence time and minimizing thermal degradation.

Q. What role does the 4-fluorophenyl group play in modulating the compound’s reactivity or bioactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes the triazolo-pyrimidine core via resonance, as seen in related fluorinated heterocycles . Computational studies (e.g., DFT) can quantify electronic effects on charge distribution. Comparative assays with non-fluorinated analogs may reveal enhanced binding affinity in kinase inhibition assays, as fluorine often improves metabolic stability .

Q. How do substituents on the piperidine ring influence the compound’s physicochemical properties?

  • Methodological Answer : Introduce substituents (e.g., methyl, carboxylate) at the piperidine 3-position and assess impacts using Hansen solubility parameters and HPLC retention times. For example, ethyl ester groups (as in the parent compound) improve membrane permeability compared to free carboxylic acids . Molecular dynamics simulations predict steric effects on target binding pockets.

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch inconsistencies may arise from residual solvents or tautomeric forms of the triazolo-pyrimidine. Use high-resolution mass spectrometry (HRMS) to rule out impurities. Variable-temperature NMR can identify tautomerism, as seen in [1,2,4]triazolo[1,5-a]pyrimidines . Cross-validate with IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.